![molecular formula C11H6Cl2N2O B11859240 [(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-22-6](/img/structure/B11859240.png)
[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5,7-dichloro-8-quinolinol with acetonitrile in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to interact with DNA and enzymes involved in DNA replication, which can lead to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-quinolinol: A precursor in the synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile.
8-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Chloroxine: Known for its antimicrobial properties.
Uniqueness
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichloro substitution pattern and nitrile group make it a versatile intermediate for further chemical modifications and applications in various fields .
特性
CAS番号 |
88757-22-6 |
|---|---|
分子式 |
C11H6Cl2N2O |
分子量 |
253.08 g/mol |
IUPAC名 |
2-(5,7-dichloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6Cl2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChIキー |
UZFNNLUCAWLWNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


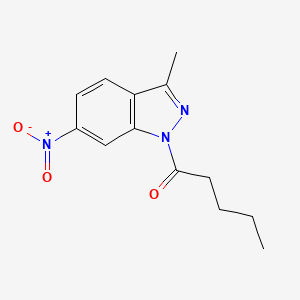
![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
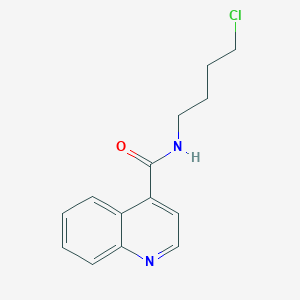
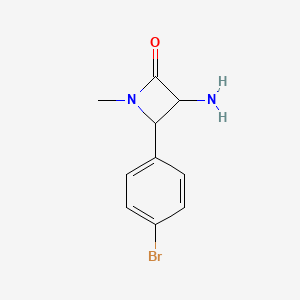
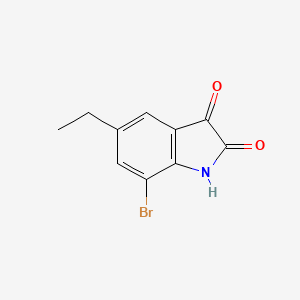
![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
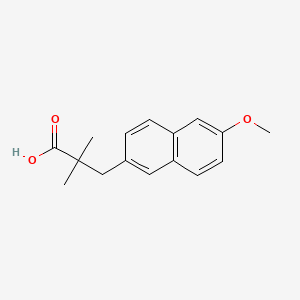
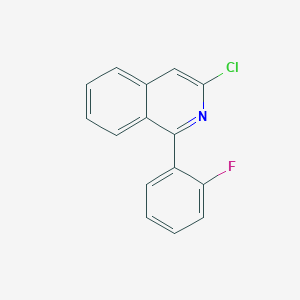
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
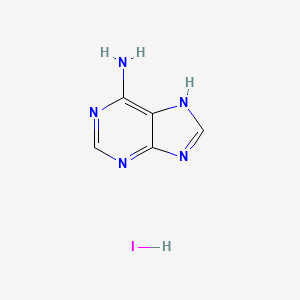
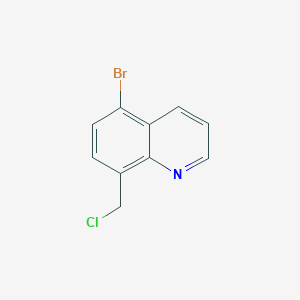
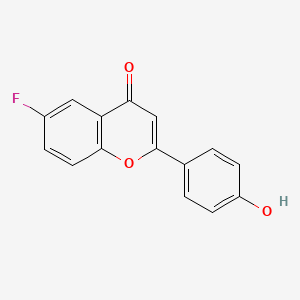
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)
